(+)-5,6-O-Isopropylidene-L-ascorbic acid

Catalog No.
S836663
CAS No.
15042-01-0
M.F
C9H12O6
M. Wt
216.189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-5,6-O-Isopropylidene-L-ascorbic acid

CAS Number

15042-01-0

Product Name

(+)-5,6-O-Isopropylidene-L-ascorbic acid

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C9H12O6

Molecular Weight

216.189

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3

InChI Key

POXUQBFHDHCZAD-MHTLYPKNSA-N

SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C

Synonyms

5,6-O-Isopropylidene-L-ascorbic Acid; NSC 252042;

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as vitamin C. It is characterized by the presence of an isopropylidene group at the 5 and 6 positions of the ascorbic acid structure, which enhances its stability and solubility. The molecular formula for this compound is C₉H₁₂O₆, and it has a molecular weight of approximately 216.19 g/mol. This modification makes it less susceptible to oxidation compared to L-ascorbic acid, allowing for improved shelf life and efficacy in various applications .

As (+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of vitamin C, it can be converted back to vitamin C inside cells []. Vitamin C acts as an antioxidant and plays a role in various biological functions; however, the specific mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid itself is not fully understood and requires further research.

  • Limited data is available on the specific hazards of (+)-5,6-O-Isopropylidene-L-ascorbic acid.
  • As a general precaution, laboratory safety guidelines should be followed when handling the compound, including wearing gloves and eye protection.

Synthesis and Chemical Properties:

(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-ascorbic acid 5,6-acetonide, is a derivative of L-ascorbic acid (vitamin C) synthesized by reacting L-ascorbic acid with acetone under acidic conditions []. This process protects the two hydroxyl groups (OH) at positions 5 and 6 of the ascorbic acid molecule, forming a cyclic acetal group. This modification enhances the stability of the molecule, making it more resistant to oxidation and degradation compared to L-ascorbic acid [].

Biological Activity:

While (+)-5,6-O-Isopropylidene-L-ascorbic acid itself does not possess significant vitamin C activity, it can be readily converted back to L-ascorbic acid by hydrolysis under physiological conditions []. This property makes it a valuable prodrug for studying the biological effects of vitamin C. Prodrugs are inactive forms of a drug that are converted to the active form within the body.

Applications in Research:

  • Vitamin C Transport and Metabolism

    (+)-5,6-O-Isopropylidene-L-ascorbic acid has been used to investigate the cellular uptake and metabolism of vitamin C. By studying the conversion of this prodrug to L-ascorbic acid within cells, researchers can gain insights into the mechanisms by which vitamin C is transported and utilized in the body [].

  • Antioxidant and Anticancer Properties

    Research suggests that L-ascorbic acid may have potential benefits in preventing and managing certain cancers. Studies have employed (+)-5,6-O-Isopropylidene-L-ascorbic acid to investigate the potential anticancer effects of vitamin C, particularly its ability to scavenge free radicals and protect cells from oxidative damage [].

  • Drug Delivery Systems

    The lipophilic nature (attracted to fat) of (+)-5,6-O-Isopropylidene-L-ascorbic acid compared to L-ascorbic acid allows for its exploration in developing novel drug delivery systems. These systems aim to improve the bioavailability and targeting of drugs by encapsulating them within carriers that can penetrate biological membranes more effectively [].

The chemical behavior of (+)-5,6-O-Isopropylidene-L-ascorbic acid is influenced by its structure, particularly the isopropylidene group. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the isopropylidene group can be hydrolyzed, reverting the compound back to L-ascorbic acid.
  • Oxidation: Although more stable than L-ascorbic acid, it can still undergo oxidation, especially when exposed to air or light.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may enhance its application in pharmaceutical formulations .

The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the following steps:

  • Starting Material: The process begins with L-ascorbic acid as the primary substrate.
  • Reagent Addition: Isopropyl iodide is introduced to react with L-ascorbic acid under controlled conditions.
  • Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation and at a temperature conducive to nucleophilic substitution.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to obtain high purity levels .

(+)-5,6-O-Isopropylidene-L-ascorbic acid has a range of applications across various fields:

  • Cosmetic Industry: Its stability makes it a preferred ingredient in anti-aging products and skin care formulations due to its antioxidant properties.
  • Pharmaceuticals: Used in dietary supplements and formulations aimed at enhancing immune function and skin health.
  • Food Industry: Acts as a food preservative due to its antioxidant capabilities, helping to prolong shelf life by preventing oxidative degradation .

Several compounds share structural similarities with (+)-5,6-O-Isopropylidene-L-ascorbic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-Ascorbic AcidParent compoundEssential nutrient with well-documented health benefits; less stable than its derivatives.
2-O-Methyl-L-ascorbic AcidMethylated derivativeImproved stability; used in cosmetics but less potent than (+)-5,6-O-isopropylidene derivative.
Dehydroascorbic AcidOxidized formMore reactive; utilized in some biochemical assays but lacks antioxidant properties found in (+)-5,6-O-isopropylidene derivative.
L-Ascorbyl PalmitateEsterified formFat-soluble derivative used for enhanced skin penetration; less effective as an antioxidant compared to (+)-5,6-O-isopropylidene derivative.

The unique aspect of (+)-5,6-O-Isopropylidene-L-ascorbic acid lies in its enhanced stability due to the isopropylidene group while retaining significant biological activity akin to that of L-ascorbic acid .

XLogP3

-0.3

Dates

Modify: 2023-08-15

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